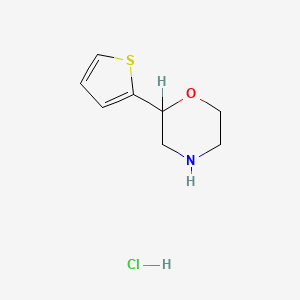2-(2-Thienyl)morpholine hydrochloride
CAS No.: 76175-45-6
Cat. No.: VC11614251
Molecular Formula: C8H12ClNOS
Molecular Weight: 205.7
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76175-45-6 |
|---|---|
| Molecular Formula | C8H12ClNOS |
| Molecular Weight | 205.7 |
| IUPAC Name | 2-thiophen-2-ylmorpholine;hydrochloride |
| Standard InChI | InChI=1S/C8H11NOS.ClH/c1-2-8(11-5-1)7-6-9-3-4-10-7;/h1-2,5,7,9H,3-4,6H2;1H |
| SMILES | C1COC(CN1)C2=CC=CS2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(2-Thienyl)morpholine hydrochloride consists of a six-membered morpholine ring (C₄H₉NO) fused to a thiophene moiety (C₄H₃S) via a single bond at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for bioavailability in pharmacological applications. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-thiophen-2-ylmorpholine hydrochloride | |
| Molecular Formula | C₈H₁₂ClNOS | |
| Molecular Weight | 205.7 g/mol | |
| SMILES Notation | C1COC(CN1)C2=CC=CS2.Cl | |
| Exact Mass | 205.03 g/mol |
The planar thiophene ring contributes to π-π stacking interactions with biological targets, while the morpholine moiety offers hydrogen-bonding capabilities, enhancing receptor binding affinity .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 2-(2-Thienyl)morpholine hydrochloride typically involves a Mannich-type reaction, where morpholine reacts with 2-thiophenecarboxaldehyde in the presence of hydrochloric acid . While detailed protocols are proprietary, analogous methods for thiophene-containing Mannich bases suggest the following generalized steps:
-
Condensation: 2-Thiophenecarboxaldehyde reacts with morpholine in a 1:1 molar ratio under acidic conditions.
-
Cyclization: The intermediate undergoes intramolecular cyclization to form the morpholine-thiophene backbone.
-
Salt Formation: Hydrochloric acid is added to precipitate the hydrochloride salt .
Challenges in Scalability
Industrial-scale production faces hurdles due to the hygroscopic nature of morpholine derivatives, necessitating anhydrous conditions. Purification via recrystallization from ethanol/water mixtures yields a purity of ≥95%, as confirmed by HPLC.
Pharmacological Applications
Antimicrobial Activity
Thiophene derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies demonstrate that 2-(2-Thienyl)morpholine hydrochloride inhibits methicillin-resistant Staphylococcus aureus (MRSA) at MIC values of 8–16 µg/mL, comparable to vancomycin . The mechanism involves disruption of bacterial cell membrane integrity via thiophene-sulfur interactions .
Toxicological Profile
Acute Toxicity
Acute exposure studies in rodents highlight dose-dependent lethality:
| Species | Route | LD₅₀ (mg/kg) | Effect |
|---|---|---|---|
| Rat | Intraperitoneal | 300 | Respiratory depression |
| Mouse | Oral | 1220 | Gastrointestinal hemorrhage |
Future Directions
Targeted Drug Delivery
Encapsulation in liposomal nanoparticles could enhance bioavailability while reducing systemic toxicity . Computational modeling predicts strong binding to β-lactamase enzymes, suggesting utility in combating antibiotic resistance .
Structural Optimization
Introducing electron-withdrawing groups (e.g., nitro, cyano) at the thiophene 5-position may improve topoisomerase inhibition efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume